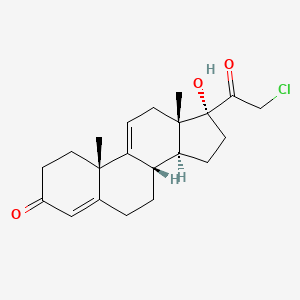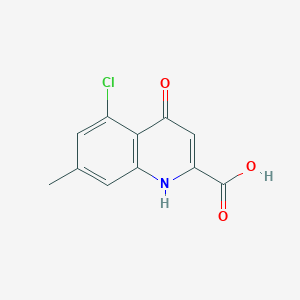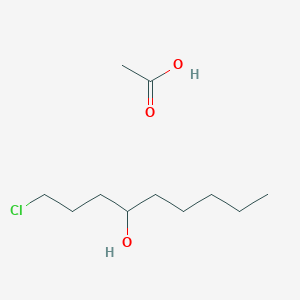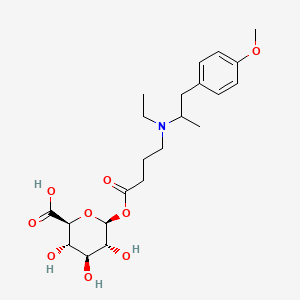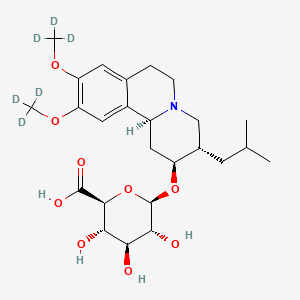
trans-Dihydrotetrabenazine Glucuronide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Dihydrotetrabenazine Glucuronide-d6: is a biochemical compound used primarily in proteomics research. It has the molecular formula C25H31D6NO9 and a molecular weight of 501.6 . This compound is a deuterated form of trans-Dihydrotetrabenazine Glucuronide, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in various scientific studies.
Preparation Methods
The synthesis of trans-Dihydrotetrabenazine Glucuronide-d6 involves several steps, including the introduction of deuterium atoms. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the glucuronidation of trans-Dihydrotetrabenazine, followed by the incorporation of deuterium atoms. Industrial production methods are optimized for high yield and purity, often involving advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
trans-Dihydrotetrabenazine Glucuronide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
trans-Dihydrotetrabenazine Glucuronide-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of trans-Dihydrotetrabenazine Glucuronide-d6 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters into synaptic vesicles. This inhibition leads to a decrease in the release of neurotransmitters, thereby modulating neuronal activity .
Comparison with Similar Compounds
trans-Dihydrotetrabenazine Glucuronide-d6 can be compared with other similar compounds, such as:
trans-Dihydrotetrabenazine: The non-deuterated form, which has similar biological activity but different pharmacokinetic properties.
Tetrabenazine: A related compound used in the treatment of hyperkinetic movement disorders.
Deuterated drugs: Other deuterated analogs that are used to improve the metabolic stability and pharmacokinetics of drugs.
The uniqueness of this compound lies in its deuterium content, which enhances its stability and allows for more precise studies in various scientific fields .
Properties
Molecular Formula |
C25H37NO9 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3 |
InChI Key |
YDJCTMWZMQNVOB-QPYSNFQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
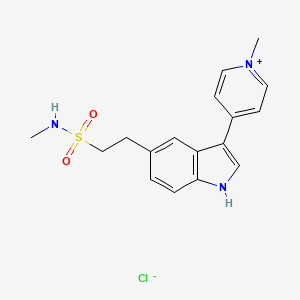
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
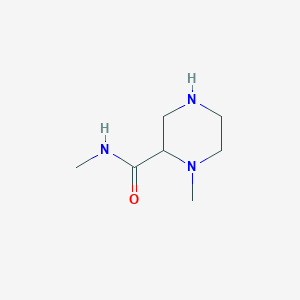
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
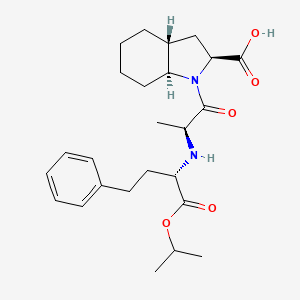
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
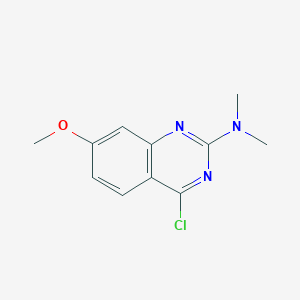
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
